INO5042

Description

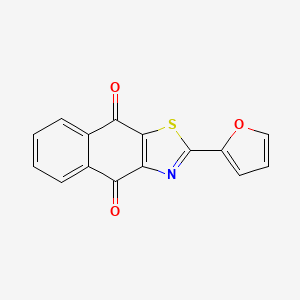

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(furan-2-yl)benzo[f][1,3]benzothiazole-4,9-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H7NO3S/c17-12-8-4-1-2-5-9(8)13(18)14-11(12)16-15(20-14)10-6-3-7-19-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJKZUTFFMNSTTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)SC(=N3)C4=CC=CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

INO-5401: A Technical Guide to its Mechanism of Action in Cancer Immunotherapy

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

INO-5401 is an investigational DNA-based immunotherapy designed to elicit a robust and targeted T-cell response against tumor-associated antigens (TAAs). Administered intramuscularly with co-encoded immune activators and delivered via in vivo electroporation, INO-5401 represents a promising modality in the treatment of cancers such as glioblastoma (GBM). This technical guide provides an in-depth overview of the core mechanism of action of INO-5401, supported by quantitative data from clinical trials, detailed experimental protocols, and visualizations of the key biological pathways and experimental workflows.

Core Mechanism of Action

INO-5401 is a synthetic DNA plasmid-based immunotherapy. Its mechanism of action is centered on the in vivo production of specific tumor-associated antigens to trigger a targeted cell-mediated immune response.

1.1. Components of INO-5401 and INO-9012:

INO-5401 is comprised of three separate synthetic DNA plasmids, each encoding a specific tumor-associated antigen:

-

Human Telomerase Reverse Transcriptase (hTERT): An enzyme that is overexpressed in the majority of cancer cells and contributes to their immortalization.

-

Wilms' Tumor 1 (WT1): A transcription factor that is highly expressed in various solid and hematological malignancies and plays a role in cell proliferation and differentiation.[1]

-

Prostate-Specific Membrane Antigen (PSMA): A cell surface protein that is highly expressed in prostate cancer and the neovasculature of many solid tumors.[1]

INO-5401 is frequently co-administered with INO-9012 , a synthetic DNA plasmid encoding for the human Interleukin-12 (IL-12) protein.[2][3] IL-12 is a potent cytokine that acts as a key immune activator, enhancing the generation and function of T-helper 1 (Th1) cells and cytotoxic T-lymphocytes (CTLs).[2]

1.2. Delivery via Electroporation:

The DNA plasmids are delivered into the patient's cells via intramuscular injection followed by electroporation using the CELLECTRA® device . This process involves the application of brief, controlled electrical pulses at the injection site, which transiently increase the permeability of cell membranes, facilitating the uptake of the DNA plasmids by muscle cells. This method has been shown to significantly enhance gene expression compared to injection alone.

1.3. Antigen Presentation and T-Cell Activation:

Once inside the muscle cells, the DNA plasmids are transcribed and translated into their respective TAA proteins (hTERT, WT1, and PSMA) and the IL-12 cytokine. These newly synthesized antigens are then processed by the host's cellular machinery and presented on the cell surface by Major Histocompatibility Complex (MHC) class I and class II molecules.

Antigen-presenting cells (APCs), such as dendritic cells, at the site of injection can also take up the DNA plasmids or the expressed antigens. These APCs then migrate to the lymph nodes to present the antigens to naive T-cells. This process, potentiated by the co-expression of IL-12, leads to the activation and proliferation of T-cells that are specifically targeted against the hTERT, WT1, and PSMA antigens.

1.4. Tumor Cell Recognition and Elimination:

The activated, antigen-specific cytotoxic T-lymphocytes (CD8+ T-cells) then circulate throughout the body. When they encounter tumor cells expressing the target antigens (hTERT, WT1, or PSMA), they recognize and bind to them. This binding triggers the release of cytotoxic granules containing perforin and granzymes, which induce apoptosis (programmed cell death) in the cancer cells. The accompanying activation of CD4+ helper T-cells further orchestrates the anti-tumor immune response.

Quantitative Data from Clinical Trials

The clinical development of INO-5401, particularly in the context of glioblastoma (GBM) in the NCT03491683 trial, has yielded significant quantitative data on its clinical efficacy and immunogenicity.

| Metric | Cohort | Value | Source |

| Overall Survival at 12 Months | MGMT Promoter Unmethylated | 84.4% (27 of 32 patients) | |

| MGMT Promoter Methylated | 85% (17 of 20 patients) | ||

| Overall Survival at 18 Months | MGMT Promoter Unmethylated | 50% | |

| MGMT Promoter Methylated | 70% | ||

| Median Overall Survival | MGMT Promoter Unmethylated | 17.9 months | |

| MGMT Promoter Methylated | 32.5 months | ||

| Progression-Free Survival at 6 Months | MGMT Promoter Unmethylated | 75% (24 of 32 patients) | |

| MGMT Promoter Methylated | 80% (16 of 20 patients) | ||

| IFN-gamma T-cell Response (Increase over Baseline) | MGMT Promoter Unmethylated | 86% (19 of 22 patients) | |

| MGMT Promoter Methylated | 94% (16 of 17 patients) | ||

| Risk Reduction of Death at 18 Months (associated with 0.1% T-cell frequency change) | Activated CD4+CD69+PD1+ T-cells | 23% (HR < 1.0, p < 0.05) | |

| Activated CD8+CD69+PD1+ T-cells with lytic potential | 28% (HR < 1.0, p < 0.05) |

Experimental Protocols

The immunogenicity of INO-5401 is primarily assessed through Interferon-gamma (IFN-γ) Enzyme-Linked Immunospot (ELISpot) assays and multiparameter flow cytometry.

3.1. IFN-γ ELISpot Assay:

This assay is used to quantify the frequency of antigen-specific T-cells that secrete IFN-γ upon stimulation.

-

Plate Coating: 96-well PVDF membrane plates are pre-wet with 35% ethanol, washed with sterile PBS, and coated with a capture antibody specific for human IFN-γ overnight at 4°C.

-

Cell Plating: Peripheral blood mononuclear cells (PBMCs) are isolated from patient blood samples and plated in the antibody-coated wells.

-

Antigen Stimulation: The cells are stimulated with peptide pools corresponding to the INO-5401 antigens (hTERT, WT1, and PSMA). A negative control (no peptide) and a positive control (e.g., phytohemagglutinin) are included.

-

Incubation: The plates are incubated for 18-48 hours at 37°C in a humidified incubator with 5% CO2 to allow for cytokine secretion.

-

Detection: After incubation, the cells are washed away, and a biotinylated detection antibody specific for a different epitope of IFN-γ is added. This is followed by the addition of a streptavidin-enzyme conjugate (e.g., alkaline phosphatase or horseradish peroxidase).

-

Spot Development: A substrate is added that is converted by the enzyme into a colored precipitate, forming a "spot" at the location of each IFN-γ-secreting cell.

-

Analysis: The spots are counted using an automated ELISpot reader, and the results are expressed as spot-forming units (SFU) per million PBMCs.

3.2. Flow Cytometry for T-cell Phenotyping and Function:

Flow cytometry is employed to identify and characterize antigen-specific T-cell populations based on the expression of cell surface and intracellular markers.

-

Cell Stimulation: PBMCs are stimulated with the INO-5401 peptide pools in the presence of a protein transport inhibitor (e.g., Brefeldin A) to allow for the intracellular accumulation of cytokines.

-

Surface Staining: Cells are stained with a cocktail of fluorescently-labeled antibodies against surface markers to identify T-cell subsets (e.g., CD3, CD4, CD8) and activation markers (e.g., CD69, PD-1).

-

Fixation and Permeabilization: The cells are then fixed and permeabilized to allow for the subsequent staining of intracellular proteins.

-

Intracellular Staining: A cocktail of fluorescently-labeled antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α) and cytotoxic molecules (e.g., perforin, granzyme A) is added.

-

Data Acquisition: The stained cells are analyzed on a multicolor flow cytometer, which measures the fluorescence of each cell as it passes through a laser beam.

-

Data Analysis: A gating strategy is applied to the data to identify specific cell populations of interest, such as activated (CD69+PD1+) CD4+ and CD8+ T-cells, and to quantify the percentage of these cells that produce specific cytokines or cytotoxic molecules. A "dump channel" containing antibodies against markers of non-T-cells (e.g., CD14, CD19) is often used to exclude these cells from the analysis.

Visualizations

4.1. Signaling Pathways and Experimental Workflows

Figure 1: Overall mechanism of action of INO-5401 from delivery to tumor cell killing.

Figure 2: Simplified IL-12 signaling pathway leading to T-cell activation and differentiation.

Figure 3: General experimental workflow for assessing the immunogenicity of INO-5401.

References

INO-5042: A Technical Overview of a Preclinical Venoconstrictor Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

INO-5042 was a preclinical drug candidate under development by Innothera in the late 1990s for the treatment of venous insufficiency. Preclinical studies demonstrated its potential as a venoconstrictor and anti-inflammatory agent. This technical guide synthesizes the available information on INO-5042, including its proposed mechanism of action, preclinical efficacy data, and the associated experimental models. It should be noted that detailed information regarding the chemical structure and physicochemical properties of INO-5042 is not publicly available.

Chemical Structure and Properties

Extensive searches of scientific literature, patent databases, and chemical registries did not yield the specific chemical structure or detailed physicochemical properties of INO-5042. This information was likely proprietary to the developing company, Innothera, and was not disclosed in the available public domain literature.

Mechanism of Action

Preclinical evidence suggests that INO-5042 exerts its therapeutic effects through the modulation of the cyclooxygenase (COX) pathway.[1] The COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and vascular tone. The precise interaction of INO-5042 with the COX pathway, whether through direct inhibition or other modulatory effects, has not been fully elucidated in the available literature.

Proposed Signaling Pathway

Caption: Proposed mechanism of action of INO-5042 via modulation of the cyclooxygenase pathway.

Preclinical Efficacy

INO-5042 demonstrated notable efficacy in various animal models of venous insufficiency and inflammation.[1] The available quantitative data from these studies are summarized below.

In Vivo Efficacy Data

| Model | Species | Endpoint | Treatment | Dose | Route | Result | Reference |

| Histamine-induced venule dilation | Hamster | Inhibition of venule diameter increase | INO-5042 | 0.028-28 µg/kg | i.v. | Significant inhibition | [1] |

| Histamine-induced venule dilation | Hamster | Inhibition of venule diameter increase | INO-5042 | 0.01-50 mg/kg | p.o. | Significant inhibition | [1] |

| Neurogenic inflammation (edema) | Rat | Inhibition of edema | INO-5042 | 0.028-2800 ng/kg | i.v. | ED50: 0.28 ng/kg | [1] |

| Neurogenic inflammation (edema) | Rat | Inhibition of edema | INO-5042 | 0.5-5 mg/kg | p.o. | ED50: 1 mg/kg | |

| Carrageenan-induced paw edema | Rat | Inhibition of paw edema | INO-5042 | 5 mg/kg | p.o. | 18% inhibition | |

| Zymosan-induced extravasation | Rat | Inhibition of extravasation | INO-5042 | 5 mg/kg | p.o. | 30% inhibition (2h), 24% (4h & 6h) | |

| Venous hyperpressure-induced edema | Rat | Inhibition of edema | INO-5042 | 5 mg/kg | p.o. | 38% inhibition | |

| Venous hyperpressure-induced edema | Rat | Inhibition of edema | Diosmin | 100 mg/kg | p.o. | Ineffective |

Experimental Protocols

Detailed experimental protocols for the preclinical studies of INO-5042 are not available in the public domain. The following descriptions are based on the information provided in the 1999 report from The Pharma Letter.

Histamine-Induced Venule Dilation in Hamsters

-

Objective: To assess the effect of INO-5042 on histamine-induced increases in venule diameter.

-

Animal Model: Conscious hamsters.

-

Methodology: The microcirculation of the hamsters was observed. Histamine was administered to induce an increase in venule diameter. INO-5042 was administered either intravenously (i.v.) or orally (p.o.) to evaluate its inhibitory effect on the histamine-induced dilation.

-

Diagrammatic Workflow:

Caption: Workflow for the hamster venule dilation experiment.

Neurogenic Inflammation in Rats

-

Objective: To evaluate the anti-inflammatory effects of INO-5042 in a model of neurogenic inflammation.

-

Animal Model: Rats.

-

Methodology: Neurogenic inflammation was induced by electrical stimulation of the saphenous nerve, leading to edema formation. INO-5042 was administered either intravenously (i.v.) or orally (p.o.) prior to the electrical stimulation. The degree of edema inhibition was measured to determine the efficacy of INO-5042.

-

Diagrammatic Workflow:

Caption: Workflow for the rat neurogenic inflammation experiment.

Summary and Conclusion

INO-5042 was a promising preclinical candidate for the treatment of venous insufficiency, demonstrating significant venoconstrictor and anti-inflammatory effects in animal models. Its mechanism of action appears to be linked to the cyclooxygenase pathway. However, the lack of publicly available information on its chemical structure and the cessation of its reported development after 1999 suggest that it did not advance to clinical trials. This technical guide provides a comprehensive summary of the known information about INO-5042, highlighting both its potential and the limitations of the available data. Further research into compounds with similar mechanisms of action may still hold value for the development of new therapies for venous disorders.

References

Unraveling INO-5401: A Technical Overview of a DNA-Based Immunotherapy

For Researchers, Scientists, and Drug Development Professionals

INO-5401 is an investigational DNA-based immunotherapy designed to treat newly diagnosed glioblastoma multiforme (GBM), the most aggressive form of brain cancer.[1][2] Developed by Inovio Pharmaceuticals, this therapeutic candidate represents a novel approach to cancer treatment by leveraging the patient's own immune system to target and destroy tumor cells. This technical guide provides an in-depth look at the composition, manufacturing principles, and mechanism of action of INO-5401, based on publicly available information.

Core Composition of INO-5401

INO-5401 is not a conventional small-molecule drug but a combination of three synthetic DNA plasmids.[3][4] These plasmids are small, circular pieces of double-stranded DNA engineered to encode for three specific tumor-associated antigens (TAAs) that are commonly over-expressed in GBM and other cancers:[2]

-

Human Telomerase Reverse Transcriptase (hTERT): An enzyme crucial for uncontrolled cell proliferation, a hallmark of cancer.

-

Wilms' Tumor Gene-1 (WT1): A protein involved in cell development that is often mutated and over-expressed in various cancers.

-

Prostate-Specific Membrane Antigen (PSMA): A cell surface protein that is highly expressed on glioblastoma cells.

This multi-antigen approach is designed to elicit a broad and robust immune response against the tumor. INO-5401 is often co-administered with INO-9012, another synthetic DNA plasmid that encodes for Interleukin-12 (IL-12), a potent immune-stimulating cytokine that enhances T-cell activation.

Synthesis Pathway: A Biotechnological Approach

The "synthesis" of a DNA medicine like INO-5401 is a biotechnological process, distinct from traditional chemical synthesis. The precise, proprietary details of Inovio's manufacturing process are not publicly disclosed. However, the general workflow for producing therapeutic-grade DNA plasmids is a well-established multi-step process.

The production of these DNA plasmids involves advanced biological and engineering techniques. They are described as being "synthesized or reorganized by a computer sequencing technology," which points to a process of gene synthesis followed by large-scale biological production.

Caption: Generalized workflow for the production of therapeutic DNA plasmids.

Experimental Protocols: General Principles

While specific protocols for INO-5401 are proprietary, the key stages illustrated above generally involve the following methodologies:

-

Plasmid Design and Cloning: The DNA sequences for hTERT, WT1, and PSMA are optimized for expression in human cells and synthesized. These sequences are then inserted into a bacterial plasmid vector using standard molecular biology techniques (e.g., restriction enzyme digestion and ligation or Gibson assembly).

-

Transformation and Cell Banking: The engineered plasmids are introduced into a suitable strain of E. coli. A single, verified colony is selected to create a Master Cell Bank (MCB) and a Working Cell Bank (WCB), which are cryopreserved to ensure a consistent source for all subsequent manufacturing runs.

-

Fermentation: E. coli from the WCB are grown in large-scale, controlled bioreactors. The fermentation process is optimized for high-density cell growth and maximum plasmid DNA yield.

-

Harvest and Lysis: The bacterial cells are collected from the fermentation broth (harvested) and then broken open (lysed) using chemical, enzymatic, or physical methods to release the plasmid DNA.

-

Purification: This is a critical multi-step process to separate the plasmid DNA from host cell components like genomic DNA, RNA, proteins, and endotoxins. It typically involves several chromatography steps (e.g., ion exchange, hydrophobic interaction, or size exclusion chromatography) to achieve the high purity required for a human therapeutic.

-

Formulation and Fill/Finish: The purified plasmid DNA is concentrated and transferred into the final buffer formulation. This final drug substance is then sterile-filtered and aseptically filled into vials to create the final drug product. Rigorous Quality Control (QC) testing is performed at all stages.

Mechanism of Action: Activating an Anti-Tumor T-Cell Response

INO-5401 is designed to function as a therapeutic vaccine, training the immune system to recognize and attack GBM cells. The delivery technology is a crucial component of its action.

The plasmids are delivered directly into cells intramuscularly using Inovio's proprietary CELLECTRA® smart device. This device utilizes electroporation—brief, controlled electrical pulses that temporarily open small pores in the cell membrane, allowing the DNA plasmids to enter the cells. This method overcomes a key limitation of other DNA-based therapies by ensuring efficient delivery into the body's cells.

Once inside the host cells (e.g., muscle cells), the cellular machinery transcribes the plasmid DNA into messenger RNA (mRNA) and then translates the mRNA into the hTERT, WT1, and PSMA protein antigens. These foreign antigens are then processed and presented on the cell surface by antigen-presenting cells (APCs), such as dendritic cells. This presentation activates the immune system, specifically cytotoxic T-lymphocytes (CTLs or "killer T-cells"), which are trained to recognize and destroy any cells in the body that express these target antigens, such as the patient's glioblastoma tumor cells.

Caption: The proposed mechanism of action for INO-5401 immunotherapy.

Quantitative Data and Conclusion

As INO-5401 is an investigational product currently in clinical trials, detailed quantitative data regarding manufacturing yields, purity specifications, and release criteria are proprietary and not available in the public domain. Clinical trial data has been presented at scientific conferences, with one study showing that 85% of newly diagnosed GBM patients who received INO-5401 in combination with INO-9012 and the checkpoint inhibitor cemiplimab were alive for at least 12 months following treatment.

References

- 1. ajmc.com [ajmc.com]

- 2. Inovio Pharmaceuticals, Inc. - INOVIO's INO-5401 in Combination with PD-1 Inhibitor Libtayo® (cemiplimab) Demonstrates 85% of Newly Diagnosed Glioblastoma Patients Are Alive 12 Months Following Treatment [ir.inovio.com]

- 3. INO-5401 by Inovio Pharmaceuticals for Glioblastoma Multiforme (GBM): Likelihood of Approval [pharmaceutical-technology.com]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

An In-depth Technical Guide to INO-5401: Discovery, Mechanism, and Clinical Development

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The initial query for "INO5042" did not yield specific results. The following guide is based on the extensive publicly available information for INO-5401 , a closely related and well-documented investigational DNA immunotherapy from Inovio Pharmaceuticals. It is presumed that "this compound" was a typographical error.

Executive Summary

INO-5401 is an investigational DNA medicine designed to function as a cancer immunotherapy. It is composed of synthetic DNA plasmids that encode for three distinct tumor-associated antigens (TAAs): human telomerase reverse transcriptase (hTERT), Wilms Tumor-1 (WT1), and prostate-specific membrane antigen (PSMA).[1][2] Developed by Inovio Pharmaceuticals, INO-5401 is administered intramuscularly followed by electroporation using the proprietary CELLECTRA® smart device to facilitate cellular uptake of the DNA plasmids.[1][3] The core therapeutic strategy is to train the patient's immune system to recognize and attack cancer cells that over-express these target antigens. INO-5401 has been most prominently studied in newly diagnosed glioblastoma multiforme (GBM), the most aggressive form of brain cancer, in combination with INO-9012 (an IL-12 immune activator) and a PD-1 checkpoint inhibitor.[1]

Discovery and Development History

Inovio Pharmaceuticals has focused on developing DNA-based medicines for cancers and infectious diseases. Their approach utilizes optimized DNA plasmids (SynCon® technology) delivered directly into cells, enabling the body to produce specific antigens and trigger a targeted immune response.

The development of INO-5401 is rooted in the identification of hTERT, WT1, and PSMA as high-priority targets for cancer immunotherapy by institutions like the National Cancer Institute. These antigens are known to be over-expressed in a variety of cancers, including glioblastoma.

Key Milestones:

-

Preclinical Development: Leveraging the SynCon® platform, INO-5401 was designed to elicit robust T-cell responses against its three encoded antigens.

-

Clinical Trial Initiation (NCT03491683): A Phase 1/2, open-label, multi-center trial was initiated to evaluate the safety, immunogenicity, and preliminary efficacy of INO-5401 and the IL-12 immune activator INO-9012, in combination with the PD-1 inhibitor cemiplimab (Libtayo®), for newly diagnosed GBM patients.

-

November 2019: Inovio announced positive interim data from the Phase 2 study, showing high rates of progression-free survival at six months (PFS6).

-

May 2020: Further data revealed an 85% overall survival rate at 12 months (OS12) for patients receiving the combination therapy.

-

May 2022: Updated results presented at the ASCO Annual Meeting showed encouraging median overall survival (mOS) data, particularly for patients with MGMT promoter methylated tumors.

Core Technology and Mechanism of Action

The therapeutic effect of INO-5401 is based on a multi-pronged approach to activate the patient's immune system against their tumor.

3.1 DNA Plasmid Technology and Delivery INO-5401 consists of three synthetic DNA plasmids, each encoding for a specific tumor-associated antigen (hTERT, WT1, or PSMA). These plasmids are delivered intramuscularly, followed by in vivo electroporation using Inovio's CELLECTRA® device. The device applies brief electrical pulses that transiently increase the permeability of cell membranes, allowing the DNA plasmids to enter muscle cells.

3.2 Antigen Presentation and T-Cell Activation Once inside the host cells, the DNA plasmids are transcribed and translated, leading to the production of the hTERT, WT1, and PSMA protein antigens. These antigens are then processed by antigen-presenting cells (APCs), such as dendritic cells. The APCs present fragments of the antigens on their surface via MHC class I and II molecules, leading to the activation of antigen-specific CD8+ (cytotoxic) and CD4+ (helper) T cells.

3.3 Immune Adjuvant and Checkpoint Blockade Synergy The treatment regimen includes two additional components to enhance the immune response:

-

INO-9012: This is a separate DNA plasmid encoding for Interleukin-12 (IL-12), a potent cytokine that acts as a T-cell immune activator. IL-12 promotes the proliferation and function of cytotoxic T cells, driving a stronger anti-tumor response.

-

PD-1 Inhibitor (Cemiplimab): Glioblastoma is known to create an immunosuppressive tumor microenvironment. PD-1 inhibitors block the interaction between the PD-1 receptor on T cells and its ligand (PD-L1) on tumor cells. This action "releases the brakes" on the immune system, allowing the newly activated, tumor-targeting T cells generated by INO-5401 to effectively attack the cancer.

Signaling Pathway Diagram

References

- 1. Inovio Pharmaceuticals, Inc. - INOVIO's INO-5401 in Combination with PD-1 Inhibitor Libtayo® (cemiplimab) Demonstrates 85% of Newly Diagnosed Glioblastoma Patients Are Alive 12 Months Following Treatment [ir.inovio.com]

- 2. Inovio Demonstrates 80% 6-Month Progression-Free Survival In Phase 2 Glioblastoma Multiforme (GBM) Study with INO-5401 In Combination with PD-1 Inhibitor Libtayo® (cemiplimab) [prnewswire.com]

- 3. INOVIO Pharmaceuticals [inovio.com]

INO-5042: An Investigative Compound with Putative Cyclooxygenase Pathway Activity

Disclaimer: The following information is based on a single, dated preclinical report from 1999. Independent verification or more recent research data on INO-5042 is not publicly available. This document is intended for informational purposes for researchers, scientists, and drug development professionals and should be interpreted with caution given the limited nature of the source material.

Introduction

INO-5042 was identified as a novel venoconstrictor with potential anti-inflammatory properties in preclinical studies presented in 1999. The available data suggests that INO-5042 may exert its effects through the cyclooxygenase (COX) pathway, an important enzymatic cascade in the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. The initial findings indicated that INO-5042's activity profile was comparable to that of known cyclooxygenase inhibitors.

Putative Mechanism of Action

Based on early preclinical evidence, INO-5042 is suggested to act on the cyclooxygenase pathway. This was inferred from studies where its effects mirrored those of the COX inhibitors mefenamic acid and indomethacin. The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandin H2, the precursor for various prostaglandins and thromboxanes. By potentially inhibiting this pathway, INO-5042 may reduce the production of pro-inflammatory prostaglandins, leading to its observed anti-inflammatory and venoconstrictor effects.

Preclinical Data

The available preclinical data for INO-5042 is derived from studies in hamster and rat models. These studies evaluated the compound's effect on histamine-induced changes in venule diameter and carrageenan-induced paw edema.

Quantitative Data Summary

| Model | Compound | Dose | Route of Administration | Effect | Reference |

| Histamine-induced increase in venule diameter (Hamster) | INO-5042 | 0.028-28 mcg/kg | i.v. | Significant inhibition of the histamine-induced increase in venule diameter | [1] |

| INO-5042 | 0.01-50 mg/kg | p.o. | Significant inhibition of the histamine-induced increase in venule diameter | [1] | |

| Mefenamic acid | 1 mg/kg | i.v. | Similar effects to INO-5042 | [1] | |

| Indomethacin | 0.1 mg/kg | i.v. | Similar effects to INO-5042 | [1] | |

| Neurogenic inflammation (Rat) | INO-5042 | 0.028-2800 ng/kg | i.v. | Dose-dependent inhibition of edema (ED50: 0.28 ng/kg) | [1] |

| INO-5042 | 0.5-5 mg/kg | p.o. | Dose-dependent inhibition of edema (ED50: 1 mg/kg) | ||

| Carrageenan-induced paw edema (Rat) | INO-5042 | 5 mg/kg | p.o. | 18% inhibition of paw edema | |

| Edema induced by venous hyperpressure (Rat) | INO-5042 | 5 mg/kg | p.o. | 38% inhibition of edema | |

| Diosmin | 100 mg/kg | p.o. | Ineffective | ||

| Zymosan-induced extravasation (Rat) | INO-5042 | 5 mg/kg | p.o. | 30% inhibition at 2 hours, 24% at 4 and 6 hours |

Experimental Protocols

Details on the experimental protocols are limited in the source material. The following is a summary of the methodologies described.

Histamine-Induced Increase in Venule Diameter in Hamsters

This in vivo study assessed the effect of INO-5042 on the microcirculation of conscious hamsters.

-

Animal Model: Conscious hamsters.

-

Induction of Response: Histamine was administered to induce an increase in venule diameter.

-

Treatment: INO-5042 was administered intravenously (0.028-28 mcg/kg) or orally (0.01-50 mg/kg).

-

Control: The effect of INO-5042 was compared to the known cyclooxygenase inhibitors mefenamic acid (1 mg/kg i.v.) and indomethacin (0.1 mg/kg i.v.).

-

Measurement: Changes in venule diameter were measured.

Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating the anti-inflammatory activity of compounds.

-

Animal Model: Rats.

-

Induction of Inflammation: Carrageenan was injected into the paw to induce edema.

-

Treatment: INO-5042 was administered orally (5 mg/kg) one hour prior to the carrageenan injection.

-

Measurement: The volume of the paw was measured to determine the extent of edema and the percentage of inhibition by the test compound.

Visualizations

Signaling Pathway

Experimental Workflow

References

An In-depth Technical Guide on the Interaction of INO-5042 and Substance P

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding INO-5042 is limited to a single preclinical study presented in 1999. This guide provides a comprehensive overview of the available data on INO-5042 and contextualizes its potential mechanism of action within the broader, well-established framework of substance P and its antagonists.

Introduction

INO-5042 is a compound that was investigated by Innothera for its potential therapeutic effects in venous insufficiency and neurogenic inflammation. Preclinical data suggests that its mechanism of action involves the inhibition of the neuropeptide substance P.[1] Substance P is a key mediator in pain transmission, inflammation, and vascular permeability.[2][3][4] This technical guide will delve into the known information about INO-5042, the substance P signaling pathway, and the standard experimental protocols used to characterize the interaction between substance P antagonists and their targets.

The Substance P Signaling Pathway

Substance P, an eleven-amino acid neuropeptide, is a member of the tachykinin family.[4] It exerts its biological effects primarily by binding to the neurokinin-1 receptor (NK1R), a G-protein coupled receptor (GPCR). The activation of NK1R by substance P initiates a cascade of intracellular signaling events that are crucial for various physiological and pathophysiological processes, including neurogenic inflammation.

Upon binding of substance P to the NK1R, the receptor couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The increase in intracellular calcium and the presence of DAG together activate protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to cellular responses such as neuronal excitation, smooth muscle contraction, and the release of inflammatory mediators. In some cell types, substance P can also stimulate the production of cyclic adenosine monophosphate (cAMP).

INO-5042: Preclinical Evidence and Mechanism of Action

The primary data available for INO-5042 comes from a preclinical study investigating its anti-inflammatory effects in a rat model of neurogenic inflammation. In this model, electrical stimulation of the saphenous nerve triggers the release of substance P, leading to venular plasma extravasation (edema).

The study demonstrated that INO-5042 dose-dependently inhibited edema formation, suggesting it interferes with the action of substance P.

| Compound | Route of Administration | ED₅₀ | Model |

| INO-5042 | Intravenous (i.v.) | 0.28 ng/kg | Rat Neurogenic Inflammation |

| INO-5042 | Oral (p.o.) | 1 mg/kg | Rat Neurogenic Inflammation |

Table 1: Efficacy of INO-5042 in a Rat Model of Neurogenic Inflammation.

The authors of the study concluded that these effects were likely due to the inhibition of substance P's action rather than preventing its release. This points towards INO-5042 acting as a substance P antagonist, presumably at the NK1 receptor.

The experimental protocol for the neurogenic inflammation model, as inferred from the study description, is outlined below.

Standard Methodologies for Characterizing Substance P Antagonists

To fully characterize a compound like INO-5042 as a substance P antagonist, a series of in vitro and in vivo experiments are typically performed. These assays are designed to determine the compound's binding affinity, functional potency, and efficacy in relevant disease models.

-

Radioligand Binding Assays:

-

Objective: To determine the affinity of the test compound for the NK1 receptor.

-

Methodology: Cell membranes expressing the NK1 receptor are incubated with a radiolabeled ligand (e.g., [³H]-Substance P or a high-affinity radiolabeled antagonist) and varying concentrations of the unlabeled test compound. The amount of radioligand displaced by the test compound is measured, allowing for the calculation of the inhibitory constant (Ki).

-

-

Functional Assays (Calcium Mobilization):

-

Objective: To measure the functional potency of the antagonist in blocking substance P-induced cellular responses.

-

Methodology: Cells stably expressing the NK1 receptor are loaded with a calcium-sensitive fluorescent dye. The cells are pre-incubated with the antagonist at various concentrations, followed by stimulation with a fixed concentration of substance P. The resulting change in intracellular calcium concentration is measured using a fluorometric plate reader. The concentration of the antagonist that inhibits 50% of the substance P-induced calcium response is determined as the IC₅₀ value.

-

The discovery and preclinical development of a substance P antagonist generally follows a structured workflow.

Conclusion

The available preclinical evidence strongly suggests that INO-5042 functions as an inhibitor of the substance P signaling pathway, likely through antagonism of the NK1 receptor. Its potent, dose-dependent inhibition of neurogenic inflammation in a validated animal model highlights its potential as a therapeutic agent for inflammatory conditions. While detailed molecular binding and functional data for INO-5042 are not publicly available, its pharmacological profile aligns with that of other characterized substance P antagonists. Further investigation using standard in vitro and in vivo methodologies would be required to fully elucidate its precise mechanism of action and therapeutic potential. The study of the substance P/NK1R system continues to be a promising area for the development of novel treatments for a variety of disorders, including inflammation, pain, and emesis.

References

- 1. researchgate.net [researchgate.net]

- 2. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]

- 3. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Substance P and the Neurokinin-1 Receptor: The New CRF - PubMed [pubmed.ncbi.nlm.nih.gov]

Part 1: The Pharmacological Profile of INO-5042

As of November 2025, publicly available scientific literature does not contain direct studies investigating the specific effect of INO-5042 on PGE2-mediated vasorelaxation. Research has focused on the independent mechanisms of PGE2-induced vasorelaxation and the pharmacological profile of INO-5042, which is primarily characterized as a venoconstrictor and anti-inflammatory agent. This document synthesizes the available information on both topics to provide a comprehensive technical overview for researchers, scientists, and drug development professionals.

INO-5042 has been evaluated for its effects on the vasculature, particularly in the context of venous insufficiency and inflammation. Preclinical studies suggest its mechanism of action involves the cyclooxygenase (COX) pathway.

Quantitative Data on INO-5042's Effects

| Model | Effect Measured | Dose | Result | Reference |

| Conscious Hamsters (Histamine-induced venule dilation) | Inhibition of venule diameter increase | 0.028-28 mcg/kg i.v. | Significant inhibition, especially during the first phase | [1] |

| Conscious Hamsters (Histamine-induced venule dilation) | Inhibition of venule diameter increase | 0.01-50 mg/kg p.o. | Significant inhibition, especially during the first phase | [1] |

| Rat Model (Neurogenic inflammation) | Inhibition of edema | 0.028-2800 ng/kg i.v. | Dose-dependent inhibition (ED50: 0.28 ng/kg) | [1] |

| Rat Model (Neurogenic inflammation) | Inhibition of edema | 0.5-5 mg/kg p.o. | Dose-dependent inhibition (ED50: 1 mg/kg) | [1] |

| Rat Model (Zymosan-induced extravasation) | Inhibition of extravasation | 5 mg/kg p.o. | 30% inhibition at 2 hrs, 24% at 4 and 6 hrs | [1] |

| Rat Model (Carrageenan-induced paw edema) | Inhibition of paw edema | 5 mg/kg p.o. | 18% inhibition | |

| Rat Model (Venous hyperpressure-induced edema) | Inhibition of edema | 5 mg/kg p.o. | 38% inhibition |

Experimental Protocols for INO-5042 Evaluation

Histamine-Induced Venule Dilation in Hamsters

-

Animal Model : Conscious hamsters.

-

Procedure : Induce an increase in venule diameter using histamine.

-

Intervention : Administer INO-5042 intravenously (0.028-28 mcg/kg) or orally (0.01-50 mg/kg).

-

Measurement : Assess the changes in venule diameter, particularly during the first phase of the histamine response.

Neurogenic Inflammation in Rats

-

Animal Model : Rats.

-

Procedure : Induce neurogenic inflammation via electrical stimulation of the saphenous nerve, leading to arteriolar dilatation and edema.

-

Intervention : Pre-treat with INO-5042 intravenously (0.028-2800 ng/kg) or orally (0.5-5 mg/kg) prior to electrical stimulation.

-

Measurement : Quantify the inhibition of edema formation.

Part 2: PGE2-Mediated Vasorelaxation

Prostaglandin E2 (PGE2) is a key lipid signaling molecule that can induce vasodilation through its interaction with specific E-prostanoid (EP) receptors on vascular endothelial and smooth muscle cells.

Signaling Pathway of PGE2-Mediated Vasorelaxation

PGE2-induced vasorelaxation is primarily mediated by the activation of EP2 and EP4 receptors. In many vascular beds, the EP4 receptor plays a dominant role. The signaling cascade involves the following key steps:

-

Receptor Binding : PGE2 binds to EP4 receptors on endothelial cells.

-

Adenylate Cyclase Activation : This binding activates adenylate cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).

-

PKA Activation : Elevated cAMP levels activate Protein Kinase A (PKA).

-

eNOS Activation : PKA-mediated signaling leads to the dephosphorylation of endothelial nitric oxide synthase (eNOS) at threonine 495, which activates the enzyme.

-

Nitric Oxide Production : Activated eNOS synthesizes nitric oxide (NO) from L-arginine.

-

Guanylyl Cyclase Activation : NO diffuses from the endothelial cells to the adjacent vascular smooth muscle cells and activates soluble guanylyl cyclase (sGC).

-

cGMP Increase : sGC activation leads to an increase in cyclic guanosine monophosphate (cGMP) in the smooth muscle cells.

-

Vasorelaxation : Elevated cGMP levels ultimately cause vasorelaxation.

Quantitative Data on PGE2-Induced Vasorelaxation

| Preparation | Parameter | Value | Reference |

| Mouse Aortic Rings (Phenylephrine-constricted) | EC50 for PGE2-induced relaxation | 5 x 10-8 mol/L | |

| Mouse Aortic Rings (Phenylephrine-constricted) | Maximal relaxation at 10-6 mol/L PGE2 | 69 ± 7.5% | |

| Mouse Aortic Rings (Phenylephrine-constricted) | Relaxation at 10-7 mol/L PGE2 | 45.5 ± 6.3% | |

| Human Pulmonary Vein | pEC50 for PGE2-induced vasodilation | >7.22 ± 0.20 |

General Experimental Protocol for Assessing Vasorelaxation

This protocol describes a general method for studying the effects of a test compound on PGE2-mediated vasorelaxation in isolated aortic rings.

-

Tissue Preparation :

-

Euthanize a laboratory animal (e.g., mouse or rat) according to approved ethical protocols.

-

Carefully dissect the thoracic aorta and place it in cold Krebs-Henseleit buffer.

-

Clean the aorta of adherent connective and adipose tissue.

-

Cut the aorta into rings of 2-3 mm in length.

-

-

Organ Bath Setup :

-

Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

-

Connect the rings to an isometric force transducer to record changes in tension.

-

Allow the rings to equilibrate for 60-90 minutes under a resting tension of approximately 1-2 g.

-

-

Viability and Contraction :

-

Assess the viability of the rings by inducing a contraction with a high-potassium solution (e.g., 60 mM KCl).

-

After washing, induce a submaximal contraction with a vasoconstrictor such as phenylephrine (e.g., 10-6 mol/L).

-

-

Vasorelaxation Assay :

-

Once a stable contraction plateau is reached, add cumulative concentrations of PGE2 to the organ bath to generate a concentration-response curve for vasorelaxation.

-

To test the effect of a compound like INO-5042, pre-incubate a separate set of aortic rings with the compound for a specified period (e.g., 30 minutes) before adding the vasoconstrictor and then generating the PGE2 concentration-response curve.

-

-

Data Analysis :

-

Express the relaxation responses as a percentage of the pre-contraction induced by phenylephrine.

-

Calculate the EC50 (concentration of agonist that produces 50% of the maximal response) for PGE2 in the presence and absence of the test compound.

-

Statistically compare the concentration-response curves to determine if the test compound significantly alters PGE2-mediated vasorelaxation.

-

References

Preclinical Efficacy and Mechanism of Action of INO-5401: A Technical Overview

For Immediate Release

This technical guide provides an in-depth overview of the preclinical research findings for INO-5401, a novel DNA vaccine candidate for the treatment of glioblastoma. The following sections detail the quantitative data from animal studies, comprehensive experimental protocols, and visualizations of the underlying biological pathways and experimental designs. This document is intended for researchers, scientists, and drug development professionals.

Core Preclinical Findings

INO-5401 is a combination of three synthetic DNA plasmids encoding for the tumor-associated antigens human telomerase reverse transcriptase (hTERT), Wilms Tumor-1 (WT1), and prostate-specific membrane antigen (PSMA). These antigens are over-expressed in a majority of human cancers, including glioblastoma, making them prime targets for immunotherapy.[1][2] The vaccine is co-administered with INO-9012, a DNA plasmid encoding for the immune-activator Interleukin-12 (IL-12), to enhance the T cell response.[1][2]

Preclinical studies in animal models, including mice and non-human primates, have demonstrated that Inovio's DNA vaccine platform can break the immune system's tolerance to these self-antigens, inducing robust and broad T-cell responses with a tumor-killing function.[3] These studies have shown that vaccination leads to delayed tumor growth and increased overall survival in tumor challenge models.

The mechanism of action is centered on the in vivo production of the target antigens following the introduction of the DNA plasmids into the host's cells, facilitated by electroporation. This leads to the activation of both CD4+ and CD8+ T cells, which can then recognize and eliminate tumor cells expressing hTERT, WT1, and PSMA.

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from preclinical evaluations of DNA vaccines targeting the components of INO-5401.

Table 1: Immunogenicity of hTERT DNA Vaccine in Non-Human Primates

| Parameter | Result | Reference |

| Average IFN-γ Response | 1,834 SFU / 10⁶ PBMC | |

| Antigen-Specific Perforin Release | 332 SFU / 10⁶ PBMC | |

| Comparative T-cell Response | >18-fold higher than previous best results |

Table 2: Efficacy of hTERT DNA Vaccine in Mouse Tumor Models

| Study Type | Outcome | Reference |

| Prophylactic | Delayed tumor growth and longer overall survival | |

| Therapeutic | Killing of hTERT-expressing cancer cells, smaller tumors, and longer overall survival |

Table 3: Immunogenicity and Efficacy of WT1 DNA Vaccine in Animal Models

| Animal Model | Key Findings | Reference |

| Mice | Broke tolerance to WT1, generated robust neo-antigen-like T cells, resulted in smaller tumors and prolonged survival. | |

| Rhesus Monkeys | Broke tolerance and generated neo-antigen-like T cell immune responses. |

Experimental Protocols

Detailed methodologies for the key preclinical experiments are outlined below, based on published studies of Inovio's DNA vaccine platform.

Animal Models

-

Mice: C57BL/6J and DBA/2J female mice were used for immunogenicity and tumor challenge studies. All procedures were conducted in accordance with the guidelines from the relevant Institutional Animal Care and Use Committee.

-

Non-Human Primates (NHPs): Rhesus monkeys were used to evaluate the vaccine's ability to overcome tolerance to self-antigens due to the high homology between human and macaque TERT (96%).

DNA Vaccine Administration and Electroporation

-

Vaccine Preparation: Plasmid DNA encoding the target antigen(s) (e.g., hTERT, WT1, PSMA) and, where applicable, IL-12, were suspended in sterile water or saline.

-

Intramuscular Injection: A total of 2 µg to 10 µg of the DNA plasmid solution (in a volume of 30 µL) was injected into the tibialis anterior muscle of the mice.

-

Electroporation: Immediately following the injection, electroporation was performed using the CELLECTRA®-3P device. This involved the application of two 0.1 Amp constant current square-wave pulses to enhance the uptake of the DNA plasmids by the muscle cells.

Tumor Challenge Studies

-

Prophylactic Model: Mice were vaccinated with the DNA vaccine. After a set period to allow for the development of an immune response, the mice were challenged with a subcutaneous injection of tumor cells expressing the target antigen. Tumor growth and survival were monitored over time.

-

Therapeutic Model: Mice were first challenged with tumor cells. Once tumors were established, the mice were treated with the DNA vaccine. Tumor growth and survival were then monitored.

Immunological Assays

-

IFN-γ ELISpot Assay: To quantify the number of antigen-specific T cells, splenocytes from vaccinated mice were isolated and stimulated with peptides corresponding to the target antigen. The number of IFN-γ secreting cells was then measured using an ELISpot assay.

-

Flow Cytometry: To characterize the phenotype and function of the induced T cells, flow cytometry was used to measure the expression of activation markers (e.g., CD38) and cytotoxic molecules (e.g., perforin, granzymes) in CD4+ and CD8+ T cell populations following antigen-specific stimulation.

-

In Vivo Cytotoxicity Assay: To confirm the tumor-killing ability of the vaccine-induced T cells, target cells pulsed with the specific antigen were labeled with a fluorescent dye and injected into vaccinated mice. The clearance of these target cells was then measured to determine the level of cytotoxic T lymphocyte (CTL) activity.

Visualizations

The following diagrams illustrate the mechanism of action of INO-5401 and a typical experimental workflow for its preclinical evaluation.

References

- 1. Anticancer DNA vaccine based on human telomerase reverse transcriptase generates a strong and specific T cell immune response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inovio Pharmaceuticals, Inc. - INOVIO Announces New Data at Scientific Conferences for Lead Candidate, INO-3107, as a Potential Treatment for RRP [ir.inovio.com]

- 3. Inovio Pharmaceuticals, Inc. - Inovio Pharmaceuticals' Potent hTERT DNA Cancer Vaccine Shows Potential to Reduce Tumors and Prevent Tumor Recurrence [ir.inovio.com]

INO-5042: A Potential Therapeutic Avenue for Chronic Venous Insufficiency - A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to INO-5042 and its Target

INO-5042 is a naphthoquinone derivative that has been investigated for its potential in treating venous insufficiency.[1] Early research suggested its involvement in the cyclooxygenase pathway. More specifically, INO-5042 has been identified as an antagonist of the EP4 receptor, a G-protein coupled receptor for PGE2.[1] The EP4 receptor is a key player in various physiological and pathological processes, including inflammation, vasodilation, and pain perception.[2][3] Its role in the vasculature makes it a compelling target for therapeutic intervention in CVI.

Preclinical Efficacy of INO-5042 in Venous Insufficiency Models

Preclinical studies conducted in the late 1990s provided the initial evidence for the potential of INO-5042 in venous insufficiency. These studies, primarily in rodent models, demonstrated its ability to counteract key pathological features of the condition.

Data Presentation: Summary of Preclinical Data

The following tables summarize the key quantitative findings from preclinical investigations of INO-5042.

| Model | Parameter Measured | Treatment | Dosage | Route | Inhibition (%) | Reference |

| Zymosan-induced extravasation in rats | Extravasation | INO-5042 | 5 mg/kg | p.o. | 30% (at 2h), 24% (at 4h), 24% (at 6h) | |

| Carrageenan-induced paw edema in rats | Paw Edema | INO-5042 | 5 mg/kg | p.o. | 18% | |

| Venous hyperpressure-induced edema in rats | Edema | INO-5042 | 5 mg/kg | p.o. | 38% | |

| Histamine-induced increase in venule diameter in hamsters | Venule Diameter | INO-5042 | 0.028-28 mcg/kg | i.v. | Significant inhibition | |

| Histamine-induced increase in venule diameter in hamsters | Venule Diameter | INO-5042 | 0.01-50 mg/kg | p.o. | Significant inhibition | |

| Neurogenic inflammation (saphenous nerve stimulation) in rats | Edema | INO-5042 | 0.028-2800 ng/kg | i.v. | Dose-dependent (ED50: 0.28 ng/kg) | |

| Neurogenic inflammation (saphenous nerve stimulation) in rats | Edema | INO-5042 | 0.5-5 mg/kg | p.o. | Dose-dependent (ED50: 1 mg/kg) |

Experimental Protocols

While detailed, step-by-step protocols from the original studies are not publicly available, the following methodologies can be inferred from the published abstracts and are standard in the field.

Zymosan-Induced Extravasation in Rats

This model is used to assess the anti-inflammatory effects of a compound by measuring its ability to inhibit plasma protein extravasation.

-

Animals: Male Wistar rats.

-

Procedure:

-

Animals are anesthetized.

-

Zymosan is injected intraperitoneally to induce an inflammatory response.

-

INO-5042 or vehicle is administered orally at specified time points before or after zymosan injection.

-

A dye (e.g., Evans Blue) is injected intravenously to label plasma proteins.

-

After a set period, the animals are euthanized, and the peritoneal cavity is lavaged.

-

The amount of dye in the peritoneal lavage fluid is quantified spectrophotometrically to determine the extent of plasma extravasation.

-

The percentage inhibition by the test compound is calculated by comparing with the vehicle-treated group.

-

Carrageenan-Induced Paw Edema in Rats

This is a classic model of acute inflammation and edema.

-

Animals: Male Sprague-Dawley rats.

-

Procedure:

-

The basal volume of the rat's hind paw is measured using a plethysmometer.

-

INO-5042 or vehicle is administered orally.

-

After a defined period (e.g., 1 hour), a sub-plantar injection of carrageenan is administered into the paw to induce inflammation and edema.

-

Paw volume is measured at various time points after carrageenan injection.

-

The increase in paw volume (edema) is calculated, and the percentage inhibition by the test compound is determined relative to the vehicle control group.

-

Proposed Mechanism of Action and Signaling Pathways

As an EP4 receptor antagonist, INO-5042 is proposed to exert its therapeutic effects by blocking the downstream signaling cascades initiated by PGE2 binding to the EP4 receptor on vascular endothelial and immune cells.

The Role of PGE2 and the EP4 Receptor in Venous Insufficiency

In the context of venous insufficiency, inflammation and endothelial dysfunction are key pathological drivers. PGE2, a major product of cyclooxygenase enzymes, is a potent inflammatory mediator. Its binding to the EP4 receptor on endothelial cells can lead to vasodilation and increased vascular permeability, contributing to edema. On immune cells, EP4 activation can modulate the release of pro-inflammatory cytokines.

Signaling Pathway of EP4 Receptor Activation

The EP4 receptor primarily couples to the Gαs G-protein, leading to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. This rise in cAMP activates Protein Kinase A (PKA), which can then phosphorylate various downstream targets. Additionally, EP4 receptor activation can also trigger other signaling pathways, including the PI3K/Akt and ERK pathways.

Caption: Proposed signaling pathway of the EP4 receptor and the inhibitory action of INO-5042.

Experimental Workflow: Investigating INO-5042's Effect on Endothelial Permeability

To further elucidate the mechanism of INO-5042, a common in vitro experiment would be to assess its effect on endothelial permeability.

Caption: Workflow for an in vitro endothelial permeability assay to test INO-5042 efficacy.

Conclusion and Future Directions

The available preclinical data, though dated, suggests that INO-5042 holds promise as a therapeutic agent for venous insufficiency. Its identification as an EP4 receptor antagonist provides a strong mechanistic rationale for its observed effects on edema and inflammation. Future research should focus on:

-

Confirmation of EP4 antagonism: Conducting modern, robust receptor binding and functional assays to definitively characterize the interaction of INO-5042 with the EP4 receptor.

-

In-depth preclinical studies: Utilizing contemporary animal models of CVI to further investigate the efficacy and safety of INO-5042.

-

Translational studies: Exploring the pharmacokinetic and pharmacodynamic profile of INO-5042 in larger animal models to pave the way for potential clinical development.

This technical guide provides a foundational understanding of INO-5042 for the scientific community. Further investigation into this compound and the broader role of EP4 antagonism in venous disease is warranted and could lead to novel therapeutic options for patients with CVI.

References

INO-5042: A Technical Overview of a Novel Venoconstrictor Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

INO-5042 is a novel investigational compound that has demonstrated significant potential as a venoconstrictor and anti-inflammatory agent in preclinical studies.[1] This technical guide provides a comprehensive overview of the available data on INO-5042, including its proposed mechanism of action, quantitative efficacy data from various animal models, and detailed experimental protocols relevant to its preclinical evaluation. The information is intended to serve as a resource for researchers and professionals in the field of vascular pharmacology and drug development.

Core Mechanism of Action

Preclinical evidence strongly suggests that INO-5042 exerts its pharmacological effects through the cyclooxygenase (COX) pathway.[1] In studies, its effects were comparable to those of known cyclooxygenase inhibitors such as mefenamic acid and indomethacin.[1] The COX pathway is a critical signaling cascade in the body's inflammatory response, leading to the production of prostaglandins and thromboxanes, which are potent mediators of inflammation, pain, and vascular tone. By modulating this pathway, INO-5042 appears to inhibit key processes involved in venous insufficiency and inflammation.

Proposed Signaling Pathway of INO-5042

Caption: Proposed mechanism of INO-5042 via inhibition of the cyclooxygenase pathway.

Preclinical Efficacy Data

INO-5042 has been evaluated in several animal models to determine its venoconstrictor and anti-inflammatory properties. The following tables summarize the key quantitative findings from these studies.

Table 1: Effect of INO-5042 on Histamine-Induced Venule Dilation in Hamsters

| Administration Route | Dose Range | Effect |

| Intravenous (i.v.) | 0.028 - 28 mcg/kg | Significant inhibition of histamine-induced increase in venule diameter.[1] |

| Oral (p.o.) | 0.01 - 50 mg/kg | Significant inhibition of histamine-induced increase in venule diameter.[1] |

Notably, INO-5042 did not affect non-stimulated venule diameter, suggesting a targeted action on pathological vasodilation.

Table 2: Anti-inflammatory Effects of INO-5042 in Rat Models

| Model | Administration Route | Dose | ED50 | Inhibition of Edema |

| Neurogenic Inflammation | Intravenous (i.v.) | 0.028 - 2800 ng/kg | 0.28 ng/kg | Dose-dependent inhibition. |

| Neurogenic Inflammation | Oral (p.o.) | 0.5 - 5 mg/kg | 1 mg/kg | Dose-dependent inhibition. |

| Carrageenan-Induced Paw Edema | Oral (p.o.) | 5 mg/kg | - | 18% |

| Venous Hyperpressure-Induced Edema | Oral (p.o.) | 5 mg/kg | - | 38% |

| Zymosan-Induced Extravasation | Oral (p.o.) | 5 mg/kg | - | 30% (at 2 hrs), 24% (at 4 & 6 hrs) |

Table 3: Comparative Efficacy of INO-5042

| Model | INO-5042 | Comparator | Comparator Efficacy |

| Venous Hyperpressure-Induced Edema | 38% inhibition (5 mg/kg p.o.) | Diosmin (100 mg/kg p.o.) | Ineffective. |

| Zymosan-Induced Extravasation | More effective and potent | Diosmin, Naftazone, Calcium Dobesylate | Less effective/potent. |

Experimental Protocols

The following are detailed methodologies representative of the key experiments conducted to evaluate the efficacy of INO-5042.

Hamster Cheek Pouch Microcirculation Model

Objective: To assess the effect of INO-5042 on venule diameter in response to an inflammatory stimulus.

Methodology:

-

Animal Preparation: Male golden hamsters are anesthetized, and the cheek pouch is everted and prepared for microscopic observation.

-

Baseline Measurement: The microcirculation is allowed to stabilize, and baseline diameters of selected venules are recorded using video microscopy.

-

Drug Administration: INO-5042 or vehicle is administered either intravenously (i.v.) via a cannulated femoral vein or orally (p.o.) by gavage.

-

Inflammatory Challenge: Histamine is applied topically to the cheek pouch preparation to induce venular dilation.

-

Data Acquisition: Venule diameters are continuously monitored and recorded for a specified period following histamine application.

-

Analysis: The percentage inhibition of histamine-induced venodilation by INO-5042 is calculated by comparing the change in venule diameter in treated versus vehicle-control groups.

Rat Model of Neurogenic Inflammation

Objective: To evaluate the inhibitory effect of INO-5042 on edema formation induced by neurogenic inflammation.

Methodology:

-

Animal Preparation: Rats are anesthetized, and the saphenous nerve is carefully isolated.

-

Drug Administration: INO-5042 or vehicle is administered (i.v. or p.o.) prior to nerve stimulation.

-

Induction of Inflammation: The distal end of the saphenous nerve is electrically stimulated, leading to the release of substance P and subsequent plasma extravasation and edema in the paw.

-

Quantification of Edema: Edema is quantified by measuring the amount of extravasated Evans Blue dye in the paw tissue or by measuring paw volume using a plethysmometer.

-

Analysis: The dose-dependent inhibition of edema by INO-5042 is determined, and the ED50 (the dose required to produce 50% of the maximal effect) is calculated.

Carrageenan-Induced Paw Edema in Rats

Objective: To assess the general anti-inflammatory activity of INO-5042.

Methodology:

-

Animal Preparation: Baseline paw volume of rats is measured.

-

Drug Administration: INO-5042 (5 mg/kg) or vehicle is administered orally one hour prior to the inflammatory insult.

-

Induction of Edema: A sub-plantar injection of carrageenan is administered into the right hind paw.

-

Measurement of Edema: Paw volume is measured at various time points after carrageenan injection.

-

Analysis: The percentage inhibition of paw edema is calculated by comparing the increase in paw volume in the INO-5042-treated group to the vehicle-treated group.

Preclinical Evaluation Workflow

Caption: A typical preclinical workflow for evaluating a venoconstrictor agent like INO-5042.

Conclusion and Future Directions

The available preclinical data indicate that INO-5042 is a potent venoconstrictor and anti-inflammatory agent with a mechanism of action likely involving the inhibition of the cyclooxygenase pathway. It has demonstrated superior efficacy compared to some existing therapies in animal models of venous insufficiency and inflammation.

Further research would be required to fully elucidate the specific COX isoenzyme selectivity of INO-5042 and to translate these promising preclinical findings into a clinical setting. Comprehensive pharmacokinetic and toxicology studies would be essential next steps in the development of INO-5042 as a potential therapeutic for venous disorders and inflammatory conditions. The lack of more recent public data may suggest that its development was not pursued, but the foundational preclinical work provides valuable insights into the potential of targeting the COX pathway for venoconstriction.

References

INO-5042: An Examination of its Anti-Inflammatory Properties

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide on the anti-inflammatory properties of INO-5042 is compiled from limited publicly available information. The primary source is a single abstract from a 1999 pharmacology conference. As such, detailed experimental protocols and comprehensive datasets are not available. The information presented herein should be considered a summary of preliminary findings and not a complete technical whitepaper.

Core Findings on INO-5042's Anti-Inflammatory Activity

INO-5042, a compound developed by Innothera, has demonstrated anti-inflammatory and venoconstrictor effects in preclinical animal models. The available data suggests that its mechanism of action may involve the cyclooxygenase pathway and inhibition of substance P-induced effects.

Quantitative Data Summary

The following tables summarize the quantitative data on the anti-inflammatory effects of INO-5042 as reported in the available preclinical abstract.

| Model | Species | Administration | Dosage | Effect | Metric | Inhibition (%) | ED50 | Comparator(s) |

| Neurogenic Inflammation (Edema) | Rat | Intravenous (i.v.) | 0.028-2800 ng/kg | Inhibition of edema | - | Dose-dependent | 0.28 ng/kg | Indomethacin (5 mg/kg i.v.) - ineffective; MK-886 (50 mcg/kg i.v.) - significant inhibition |

| Neurogenic Inflammation (Edema) | Rat | Oral (p.o.) | 0.5-5 mg/kg | Inhibition of edema | - | Dose-dependent | 1 mg/kg | - |

| Carrageenan-Induced Paw Edema | Rat | Oral (p.o.) | 5 mg/kg | Inhibition of paw edema | Paw Volume | 18% | - | - |

| Zymosan-Induced Extravasation | Rat | Oral (p.o.) | 5 mg/kg | Inhibition of extravasation | - | 30% (2h), 24% (4h), 24% (6h) | - | More effective and potent than diosmin, naftazone, and calcium dobesylate |

| Venous Hyperpressure-Induced Edema | Rat | Oral (p.o.) | 5 mg/kg | Inhibition of edema | - | 38% | - | Diosmin (100 mg/kg p.o.) - ineffective |

| Histamine-Induced Increase in Venule Diameter | Hamster | Intravenous (i.v.) | 0.028-28 mcg/kg | Inhibition of venule diameter increase | Venule Diameter | Significant | - | Mefenamic acid (1 mg/kg i.v.) and indomethacin (0.1 mg/kg i.v.) - similar effects |

| Histamine-Induced Increase in Venule Diameter | Hamster | Oral (p.o.) | 0.01-50 mg/kg | Inhibition of venule diameter increase | Venule Diameter | Significant | - | - |

Postulated Mechanism of Action & Signaling Pathways

The preclinical data suggests that INO-5042's anti-inflammatory effects may be mediated through two primary pathways: modulation of the cyclooxygenase (COX) pathway and inhibition of substance P-induced neurogenic inflammation.

The similarity of its effects to cyclooxygenase inhibitors like mefenamic acid and indomethacin in the histamine-induced venule diameter model points towards an interaction with the arachidonic acid cascade.[1] Furthermore, its efficacy in a neurogenic inflammation model where indomethacin was ineffective suggests a mechanism distinct from or supplementary to COX inhibition, likely involving the inhibition of substance P's action.[1]

Experimental Protocols (Based on Abstract Descriptions)

Detailed experimental protocols were not available in the source material. The following are high-level descriptions of the methodologies inferred from the abstract.

Neurogenic Inflammation Model

-

Species: Rat

-

Method: Electrical stimulation of the saphenous nerve was used to induce arteriolar dilatation (mediated by CGRP) and edema formation in the hindlimb skin (mediated by substance P).

-

Treatment: INO-5042 was administered intravenously or orally prior to electrical stimulation.

-

Endpoint: Measurement of edema inhibition.

Carrageenan-Induced Paw Edema Model

-

Species: Rat

-

Method: Carrageenan was injected into the paw to induce a localized inflammatory response and edema.

-

Treatment: INO-5042 was administered orally one hour before the carrageenan injection.

-

Endpoint: Measurement of paw edema inhibition.

Zymosan-Induced Extravasation Model

-

Species: Rat

-

Method: Zymosan was used to induce plasma extravasation.

-

Treatment: INO-5042 was administered orally.

-

Endpoint: Measurement of the inhibition of extravasation at 2, 4, and 6 hours post-treatment.

Venous Hyperpressure-Induced Edema Model

-

Species: Rat

-

Method: Edema was induced by creating venous hyperpressure.

-

Treatment: INO-5042 was administered orally.

-

Endpoint: Measurement of edema inhibition.

Histamine-Induced Increase in Venule Diameter Model

-

Species: Conscious Hamster

-

Method: The microcirculation was observed, and histamine was used to induce an increase in venule diameter.

-

Treatment: INO-5042 was administered intravenously or orally.

-

Endpoint: Measurement of the inhibition of the histamine-induced increase in venule diameter.

Conclusion

The preliminary preclinical data for INO-5042 indicates that it possesses anti-inflammatory properties in various animal models of inflammation and edema.[1] Its potential dual mechanism of action, possibly involving the cyclooxygenase pathway and inhibition of substance P, suggests a broad-spectrum anti-inflammatory potential. However, the lack of detailed, peer-reviewed publications necessitates further research to fully elucidate its pharmacological profile, confirm its mechanism of action, and establish its safety and efficacy. Researchers interested in this compound are encouraged to seek more detailed information from the original developing company, Innothera.

References

INO-5042 in Vascular Biology: An Overview of Preclinical Findings

Limited public information is available on INO-5042, with the most detailed research dating back to a 1999 European Congress of Pharmacology. The information that is available from this congress suggests that INO-5042 was investigated as a venoconstrictor and anti-inflammatory agent with potential applications in treating venous insufficiency.

Preclinical Pharmacodynamics

Preclinical studies presented in 1999 indicated that INO-5042 demonstrated activity in various animal models, suggesting a potential role in managing conditions related to vascular function and inflammation. The primary mechanism of action appeared to be related to the cyclooxygenase pathway.[1]

Effects on Venous Tone and Inflammation

In a study using conscious hamsters, INO-5042 was shown to inhibit the increase in venule diameter induced by histamine.[1] This effect was observed with both intravenous and oral administration of the compound. Notably, INO-5042 did not appear to affect non-stimulated venule diameter.[1]

Further investigations in a rat model of neurogenic inflammation showed that INO-5042 could dose-dependently inhibit edema formation.[1] This effect was attributed to the inhibition of substance P's action rather than preventing its release.[1] The compound also demonstrated anti-inflammatory activity against carrageenan-induced paw edema and zymosan-induced extravasation in rats. When compared to other existing compounds at the time, such as diosmin, naftazone, and calcium dobesylate, INO-5042 was reported to be more effective and potent in certain models of edema.

Quantitative Data from Preclinical Studies

The following tables summarize the available quantitative data from the preclinical studies on INO-5042 presented in 1999.

| Model | Parameter Measured | Treatment | Dose | Effect | Reference |

| Histamine-induced increase in venule diameter (conscious hamsters) | Venule Diameter | INO-5042 (i.v.) | 0.028-28 mcg/kg | Significant inhibition | |

| INO-5042 (p.o.) | 0.01-50 mg/kg | Significant inhibition | |||

| Neurogenic inflammation (rat) | Edema | INO-5042 (i.v.) | 0.028-2800 ng/kg | Dose-dependent inhibition (ED50: 0.28 ng/kg) | |

| INO-5042 (p.o.) | 0.5-5 mg/kg | Dose-dependent inhibition (ED50: 1 mg/kg) | |||

| Carrageenan-induced paw edema (rat) | Paw Edema | INO-5042 (p.o.) | 5 mg/kg | 18% inhibition | |

| Zymosan-induced extravasation (rat) | Extravasation | INO-5042 (p.o.) | 5 mg/kg | 30% inhibition (at 2 hrs), 24% inhibition (at 4 & 6 hrs) | |

| Edema induced by venous hyperpressure (rat) | Edema | INO-5042 (p.o.) | 5 mg/kg | 38% inhibition |

Experimental Protocols

Detailed experimental protocols for the cited studies are not available in the public domain. The provided information is based on abstracts from a scientific congress.

Signaling Pathways and Experimental Workflows

Due to the limited information available, it is not possible to create detailed diagrams of the signaling pathways or experimental workflows for INO-5042. The available data suggests an interaction with the cyclooxygenase pathway and an inhibitory effect on substance P-mediated actions.

Proposed Mechanism of Action of INO-5042

Caption: Proposed inhibitory effects of INO-5042 on vascular responses.

Conclusion

The available information on INO-5042 is sparse and primarily originates from preclinical studies presented in 1999. These early findings positioned INO-5042 as a compound with potential therapeutic value in conditions characterized by venous insufficiency and inflammation. However, there is a lack of more recent and in-depth research in the public domain to provide a comprehensive technical guide on its role in broader vascular biology. Further research and publication of data would be necessary to fully elucidate its mechanisms of action and potential clinical utility.

References

INO-5042: A Potential Modulator of Neurogenic Inflammation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Neurogenic inflammation is a complex physiological process characterized by the release of neuropeptides from sensory nerve endings, leading to vasodilation, plasma extravasation, and edema. This form of inflammation is implicated in the pathophysiology of various conditions, including migraine, psoriasis, asthma, and inflammatory pain. The key mediators of neurogenic inflammation are calcitonin gene-related peptide (CGRP), which primarily causes vasodilation, and Substance P, which increases vascular permeability, leading to edema.

This technical guide focuses on INO-5042, a compound that has demonstrated significant inhibitory effects in preclinical models of neurogenic inflammation. While detailed information on INO-5042 is limited, this document synthesizes the available data, provides context through an examination of the underlying signaling pathways, and presents a representative experimental protocol for studying neurogenic inflammation in a preclinical setting.

Quantitative Data Summary

The primary quantitative data for INO-5042 in a neurogenic inflammation model comes from a 1999 preclinical study. The compound was evaluated in a rat model where electrical stimulation of the saphenous nerve was used to induce neurogenic inflammation. The key findings are summarized in the table below.

| Compound | Administration Route | ED50 | Model | Key Outcome |

| INO-5042 | Intravenous (i.v.) | 0.28 ng/kg | Rat Saphenous Nerve Stimulation | Inhibition of Edema |

| INO-5042 | Oral (p.o.) | 1 mg/kg | Rat Saphenous Nerve Stimulation | Inhibition of Edema |

Table 1: Efficacy of INO-5042 in a Rat Model of Neurogenic Inflammation [1]

Signaling Pathways in Neurogenic Inflammation

Neurogenic inflammation is initiated by the activation of primary sensory neurons, leading to the release of neuropeptides from their peripheral terminals. The two principal neuropeptides involved are CGRP and Substance P, which act on distinct receptors to mediate the vascular changes characteristic of this inflammatory response.

CGRP-Mediated Vasodilation